molecular formula C6H8N4 B13573575 1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine

1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine

Cat. No.: B13573575
M. Wt: 136.15 g/mol
InChI Key: BAPGLPCYDLMCAY-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-Triazol-3-yl)but-3-yn-1-amine ( 1490341-83-7) is a high-value chemical building block of significant interest in advanced medicinal chemistry and pharmacological research. This compound features a unique molecular architecture that combines a 1,2,4-triazole heterocycle with a terminal alkyne chain, making it a versatile scaffold for the synthesis of diverse bioactive molecules. Its primary research application lies in the exploration and development of novel agonists for the orphan G-protein coupled receptor GPR88, a prominent target in striatal-associated disorders . The structural motif of the 1,2,4-triazol-3-amine is recognized as a key pharmacophore in the design of compounds targeting the central nervous system. Research into analogous 1,2,4-triazol-3-amine derivatives has demonstrated potent agonist activity at GABA A subtype receptors, leading to observable anticonvulsant and sedative-hypnotic effects in preclinical models, highlighting the potential of this chemical class in neuropharmacology . The terminal alkyne group in its structure provides a reactive handle for further chemical modification via click chemistry, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling researchers to efficiently create libraries of 1,2,3-triazole-based compounds for structure-activity relationship (SAR) studies . With a molecular formula of C 6 H 8 N 4 and a molecular weight of 136.15 g/mol , this reagent is offered with high purity to ensure reliable and reproducible research outcomes. It is intended for use by qualified researchers in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)but-3-yn-1-amine

InChI

InChI=1S/C6H8N4/c1-2-3-5(7)6-8-4-9-10-6/h1,4-5H,3,7H2,(H,8,9,10)

InChI Key

BAPGLPCYDLMCAY-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=NC=NN1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4h 1,2,4 Triazol 3 Yl but 3 Yn 1 Amine

Regioselective Synthesis of the 1,2,4-Triazole (B32235) Moiety

The formation of the 1,2,4-triazole ring with specific substituent patterns is crucial for the synthesis of the target molecule. Regioselectivity, which dictates the precise placement of substituents on the heterocyclic ring, is a key consideration in the design of synthetic routes. Modern organic synthesis has produced a variety of methods to control this aspect of triazole formation.

Cycloaddition Approaches for 1,2,4-Triazole Ring Formation (e.g., from hydrazines, nitriles, or isothiocyanates)

Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone of five-membered heterocycle synthesis, including that of 1,2,4-triazoles. These methods involve the reaction of a three-atom component with a two-atom component to form the ring.

One notable approach is a copper-enabled, three-component [3+2] annulation reaction that combines nitriles, 2-diazoacetonitriles, and aryldiazonium salts to produce 1-aryl-5-cyano-1,2,4-triazoles. isres.orgorganic-chemistry.org Similarly, N-alkyl-1H-1,2,4-triazoles can be synthesized from N,N-dialkylhydrazones and nitriles through a formal [3+2] cycloaddition that proceeds via the in situ generation of a hydrazonoyl chloride intermediate. researchgate.netrsc.org Hydrazonoyl chlorides are versatile precursors for 1,3-dipolar cycloaddition reactions. isres.orgresearchgate.netfrontiersin.org

The regioselectivity of these cycloadditions can often be controlled by the choice of catalyst. A catalyst-controlled methodology for the [3+2] cycloaddition of isocyanides with diazonium salts demonstrates this principle effectively. isres.org When using a silver(I) catalyst, 1,3-disubstituted 1,2,4-triazoles are formed selectively. isres.orgorganic-chemistry.orgfrontiersin.org In contrast, employing a copper(II) catalyst directs the reaction to yield 1,5-disubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.orgfrontiersin.org

Isothiocyanates also serve as valuable starting materials. An oxidant- and metal-free three-component condensation of isothiocyanates, amidines, and hydrazines provides a route to fully substituted 1H-1,2,4-triazol-3-amines. isres.org Another strategy involves the additive reaction of lauroyl isothiocyanate with various hydrazine (B178648) derivatives, followed by cyclization in an acidic medium to yield the triazole ring. idosi.org

PrecursorsReaction TypeKey Features/CatalystsProduct TypeCitations
Nitriles, 2-Diazoacetonitriles, Aryldiazonium Salts[3+2] AnnulationCopper-enabled1-Aryl-5-cyano-1,2,4-triazoles isres.orgorganic-chemistry.org
Isocyanides, Diazonium Salts[3+2] CycloadditionAg(I) or Cu(II) for regiocontrol1,3- or 1,5-Disubstituted-1,2,4-triazoles isres.orgorganic-chemistry.orgfrontiersin.org
N,N-Dialkylhydrazones, NitrilesFormal [3+2] CycloadditionIn situ generation of hydrazonoyl chlorideMulti-substituted N-alkyl-triazoles researchgate.netrsc.org
Isothiocyanates, Amidines, HydrazinesThree-Component CondensationMetal-free, oxidant-freeSubstituted 1H-1,2,4-triazol-3-amines isres.org

Multicomponent Reactions (MCRs) for Triazole Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach offers advantages in terms of step economy and operational simplicity.

Several MCRs have been developed for the synthesis of the 1,2,4-triazole scaffold. A metal-free, base-promoted, three-component reaction has been reported, which links 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones. rsc.orgrsc.org Another MCR allows for the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, amino pyridines, or pyrimidines. organic-chemistry.orgacs.org The previously mentioned copper-enabled [3+2] annulation and the metal-free condensation involving isothiocyanates are also examples of multicomponent strategies. isres.org

Furthermore, MCRs can be facilitated by unconventional energy sources or catalysts. An electrochemical MCR of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and alcohols has been shown to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. isres.orgorganic-chemistry.org In a different approach, magnetic nanoparticles have been used as recoverable catalysts for MCRs that yield novel 3-pyrazolyl-4H-1,2,4-triazole derivatives. mdpi.com

ReactantsConditions/CatalystKey FeaturesCitations
1,3-Diones, β-Nitrostyrenes, Aldehyde HydrazonesBase-promoted (e.g., Na2CO3)Metal-free, one-pot synthesis rsc.orgrsc.org
Anilines/Amino Pyridines, etc.Not specifiedDirect synthesis from amino compounds organic-chemistry.orgacs.org
Aryl Hydrazines, Paraformaldehyde, NH4OAc, AlcoholsElectrochemicalAvoids strong oxidants and metal catalysts isres.orgorganic-chemistry.org
Pyrazole Carbaldehydes, Semicarbazide, AlcoholsNiFe2O4@SiO2-based magnetic nanoparticlesCatalyst is magnetically separable and reusable mdpi.com

Microwave-Assisted Synthesis of Triazole Rings

The application of microwave irradiation as an energy source for organic reactions has gained significant traction as a tool for green chemistry. rsc.orgpnrjournal.com This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity by minimizing side reactions. rjptonline.org

In the context of 1,2,4-triazole synthesis, microwave-assisted methods have proven to be highly effective. Reports indicate that reactions which take several hours under conventional heating can be completed in just minutes or even seconds under microwave irradiation, with yields often exceeding 80%. rjptonline.orgrsc.org For example, the synthesis of certain N-substituted 1,2,4-triazole derivatives was achieved in 33–90 seconds with an 82% yield using microwaves, a significant improvement over conventional methods. rsc.org Another study reported a 96% yield in 30 minutes, compared to 27 hours with traditional heating. rsc.org

Microwave assistance is compatible with various synthetic strategies, including the condensation of 1,2,4-triazole-3-thiol with different substituted benzaldehydes and the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate. rjptonline.orgmdpi.com This compatibility makes it a versatile tool for rapidly accessing a diverse range of 1,2,4-triazole derivatives. mdpi.com

Electrochemical and Catalytic Oxidative Cyclization Routes

Oxidative cyclization methods provide an alternative pathway to the 1,2,4-triazole ring, often involving the formation of key C–N or N–N bonds in the final, aromatizing step. These reactions can be driven either by chemical oxidants, catalysts, or electrochemistry.

Electrochemical routes are valued for being environmentally friendly, as they can avoid the use of harsh chemical reagents. nih.gov One such method involves the electrochemical synthesis of 1-aryl and 1,5-disubstituted 1,2,4-triazoles from a mixture of aryl hydrazines, paraformaldehyde, ammonium acetate, and an alcohol, where the alcohol acts as both solvent and reactant. isres.orgorganic-chemistry.org Another strategy is the electro-oxidative cyclization of hydrazones, which react with benzylamines or benzamides to form the triazole ring. nih.gov Reagent-free intramolecular dehydrogenative C–N cross-coupling reactions under mild electrolytic conditions have also been developed for synthesizing 1,2,4-triazole-fused heterocycles. rsc.org

Catalytic oxidative cyclization often employs transition metals or non-metal oxidants. A metal-free approach utilizes iodine to mediate the oxidative cyclization of trifluoroacetimidohydrazides, with the common solvent dimethylformamide (DMF) serving as the carbon source for the final ring atom. isres.org Copper catalysts are also widely used; for instance, a copper-catalyzed reaction using air as the terminal oxidant can achieve the sequential formation of N–C and N–N bonds to build the triazole ring. organic-chemistry.org In another copper(II)-catalyzed reaction, arylidenearylthiosemicarbazides undergo cyclization to form 4,5-disubstituted 1,2,4-triazole-3-thiones, demonstrating a higher propensity for C–N over C–S bond formation. acs.org These thione intermediates can subsequently be desulfurized to yield the corresponding 1,2,4-triazoles. acs.org

Stereoselective Introduction of the Chiral Amine Center

The second critical component of the target molecule is the chiral but-3-yn-1-amine (B154008) moiety. This structure, a type of propargylamine (B41283), contains a stereocenter at the carbon atom bearing the amine group. The synthesis of enantiomerically pure propargylamines is a significant area of research, as these motifs are valuable building blocks for numerous biologically active compounds and natural products. nih.govresearchgate.net

Asymmetric Synthesis of Amine Functionalities

The asymmetric synthesis of propargylamines can be broadly achieved through several powerful strategies, including catalytic asymmetric A3 coupling, the use of chiral auxiliaries, and asymmetric Mannich-type reactions.

The A3 coupling reaction , a multicomponent reaction of an aldehyde, an alkyne, and an amine, is one of the most direct methods for preparing propargylamines. researchgate.net The asymmetric variant (AA3) employs a chiral catalyst to induce enantioselectivity. mdpi.com Commonly used catalytic systems include copper(I) salts combined with chiral ligands such as Pybox or Quinap. mdpi.com These reactions can achieve high yields and excellent enantiomeric excesses (ee). mdpi.com

An alternative and highly reliable method involves the use of a chiral auxiliary , such as Ellman's N-tert-butanesulfinamide. nih.govresearchgate.net In this approach, an aldehyde is first condensed with the chiral sulfinamide to form a chiral N-tert-butanesulfinyl imine. nih.govacs.org This intermediate then undergoes a highly diastereoselective addition of a metal acetylide. acs.org The method is robust, applicable to a wide range of substrates, and can achieve excellent diastereoselectivity, often greater than 20:1. acs.org A key advantage is the straightforward removal of the sulfinyl auxiliary under mild acidic conditions to furnish the free chiral amine. nih.gov

Asymmetric Mannich-type reactions represent another advanced strategy. nih.gov This approach involves the catalytic asymmetric addition of a carbon nucleophile to a C-alkynyl imine. nih.govresearchgate.net For instance, a highly enantioselective Mannich reaction between enamides and C-alkynyl N-Boc N,O-acetals (which serve as C-alkynyl imine precursors) can be catalyzed by a BINOL-based chiral phosphoric acid. organic-chemistry.orgbohrium.com This organocatalytic method provides access to chiral β-keto N-Boc-propargylamines in high yields and with high enantioselectivities, reaching up to 95% ee. organic-chemistry.orgbohrium.com

MethodDescriptionKey Reagents/CatalystsStereocontrolCitations
Asymmetric A3 CouplingThree-component reaction of an aldehyde, alkyne, and amine.Cu(I) salts with chiral ligands (e.g., Pybox, Quinap).High enantioselectivity (e.g., up to 99% ee). researchgate.netmdpi.com
Chiral AuxiliaryDiastereoselective addition of a metal acetylide to a chiral imine.Ellman's N-tert-butanesulfinamide.Excellent diastereoselectivity (e.g., >20:1 dr). nih.govresearchgate.netacs.org
Asymmetric Mannich ReactionCatalytic asymmetric addition of a nucleophile to a C-alkynyl imine.Chiral phosphoric acids (organocatalysis).High enantioselectivity (e.g., up to 95% ee). nih.govorganic-chemistry.orgbohrium.com

Chiral Auxiliary-Mediated Approaches for Aminoalkyne Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For a molecule like 1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine, the stereocenter at the carbon bearing the amine group is of significant interest. Chiral auxiliaries are a powerful tool to control the stereochemical outcome of a reaction. wikipedia.org These are chiral molecules temporarily attached to a substrate, directing a subsequent reaction to favor the formation of one diastereomer over another. After the desired stereochemistry is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

In the context of synthesizing the aminoalkyne core of the target molecule, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be acylated with a propargyl-containing carboxylic acid. The resulting intermediate can then undergo stereoselective functionalization. For instance, an asymmetric alkylation or an addition reaction can be employed to introduce the necessary fragments. The steric bulk of the auxiliary physically blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face, thereby establishing the desired stereocenter. Following the key stereoselective step, the auxiliary can be cleaved under specific conditions (e.g., hydrolysis or reduction) to reveal the chiral propargylamine, which can then be further elaborated to form the final target compound.

Table 1: Common Chiral Auxiliaries for Asymmetric Synthesis
Chiral AuxiliaryTypical ApplicationCleavage MethodKey Advantage
Evans OxazolidinonesAsymmetric aldol (B89426) reactions, alkylations, and acylationsLiOH/H₂O₂, LiBH₄, LiAlH₄High diastereoselectivity, predictable stereochemistry
Camphorsultam (Oppolzer's Sultam)Asymmetric Diels-Alder, conjugate additions, alkylationsLiAlH₄, SmI₂Highly crystalline derivatives aid purification
PseudoephedrineAsymmetric alkylation of amidesAcid hydrolysisInexpensive, both enantiomers are available
(S)- and (R)-RAMP/SAMPAsymmetric alkylation of hydrazonesOzonolysis, acid hydrolysisExcellent for creating chiral aldehydes and ketones

Strategic Incorporation of the But-3-yne Moiety.researchgate.net

The but-3-yne group is a key functional handle in the target molecule, offering a terminal alkyne for further chemical transformations. Its strategic incorporation requires robust and selective C-C bond-forming reactions.

The Sonogashira coupling is a premier method for forming C(sp²)-C(sp) bonds, making it highly suitable for constructing the aryl-alkyne linkage inherent in the target structure. gold-chemistry.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org For the synthesis of this compound, two primary Sonogashira strategies could be envisioned:

Coupling a 3-halo-1,2,4-triazole derivative with a suitable protected amino-butyne.

Coupling a 3-ethynyl-1,2,4-triazole with a precursor containing a leaving group at the desired position for the amine.

The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous as copper can sometimes promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). nih.gov

Beyond the Sonogashira reaction, other C-C bond formation techniques are emerging. Nickel/photoredox dual catalysis, for example, has shown promise in coupling alkyl radicals with alkynes, representing an alternative pathway for constructing the required carbon skeleton under different mechanistic principles. nih.gov

Table 2: Comparison of Catalytic Systems for Alkyne Functionalization
ReactionCatalyst SystemTypical SubstratesAdvantages
Sonogashira CouplingPd(0) catalyst, Cu(I) co-catalyst, Amine baseAryl/Vinyl Halides, Terminal AlkynesHigh efficiency, mild conditions, broad functional group tolerance. wikipedia.org
Copper-Free SonogashiraPd(0) catalyst, Amine baseAryl/Vinyl Halides, Terminal AlkynesAvoids alkyne homocoupling side-products. nih.gov
Heck CouplingPd(0) catalyst, BaseAlkenes, Aryl/Vinyl HalidesForms C-C bonds with alkenes, can be adapted for alkynes.
Nickel/Photoredox CatalysisNi catalyst, Photocatalyst (e.g., Ir or Ru complex)Alkyl Halides, AlkynesUtilizes visible light, enables novel bond disconnections. nih.gov

In a multi-step synthesis, the selective protection and deprotection of reactive functional groups are paramount to avoid unwanted side reactions. The target molecule contains two key functionalities requiring protection: the terminal alkyne and the primary amine.

The acidic proton of the terminal alkyne can interfere with many organometallic reactions and base-mediated transformations. Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS), are the most common protecting groups for alkynes. ccspublishing.org.cngelest.com They are typically installed by treating the alkyne with the corresponding silyl (B83357) chloride in the presence of a base. The stability of the silyl group is related to its steric bulk; for example, a TIPS group is significantly more stable to acid and base than a TMS group. Deprotection is readily achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netharvard.edu

The primary amine is nucleophilic and can react with a wide variety of electrophiles. Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable to many reaction conditions but is easily removed with acid (e.g., trifluoroacetic acid). The Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. The choice of protecting groups must be orthogonal, meaning one can be removed without affecting the other, allowing for selective manipulation of the functional groups at different stages of the synthesis.

Table 3: Orthogonal Protecting Groups for Amine and Alkyne Functionalities
Functional GroupProtecting GroupIntroduction ConditionsCleavage ConditionsStability
Amine (-NH₂)Boc (tert-butoxycarbonyl)(Boc)₂O, Base (e.g., TEA, DMAP)Strong Acid (e.g., TFA, HCl)Base, Hydrogenation
Amine (-NH₂)Cbz (Benzyloxycarbonyl)Cbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Acid, Base
Alkyne (-C≡CH)TMS (Trimethylsilyl)TMS-Cl, Base (e.g., n-BuLi)Fluoride (TBAF), K₂CO₃/MeOHRelatively labile
Alkyne (-C≡CH)TIPS (Triisopropylsilyl)TIPS-Cl, Base (e.g., Imidazole)Fluoride (TBAF)More robust than TMS

One-Pot and Cascade Reactions in the Synthesis of the Compound.mdpi.comresearchgate.netnih.gov

For the synthesis of this compound, a one-pot multicomponent approach could be particularly effective. nih.gov For example, the synthesis of the 1,2,4-triazole ring itself can often be achieved in a one-pot fashion. isres.org A plausible one-pot strategy could involve the reaction of a nitrile, hydroxylamine, and a second nitrile to form the 3-substituted 1,2,4-triazole ring, which is then directly subjected to a C-C coupling reaction in the same vessel. isres.org Another approach is the "click chemistry" inspired synthesis where an in-situ generated azide (B81097) reacts with a terminal alkyne in a copper-catalyzed cycloaddition. chapman.edursc.org This could be adapted where an appropriate precursor is converted to an azide and then reacts with the but-3-yne moiety to form a 1,2,3-triazole, followed by rearrangement or further reaction to yield the desired 1,2,4-triazole isomer or a related structure.

A potential cascade sequence could begin with the formation of an intermediate that, upon cyclization to form the triazole ring, reveals a reactive site that triggers the subsequent C-C bond formation or functional group installation. Such strategies are elegant but require careful planning of reaction conditions and substrate compatibility. nih.gov

Green Chemistry Principles in Synthetic Routes for the Compound.mdpi.compreprints.orgunigoa.ac.in

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org The synthesis of nitrogen-containing heterocycles, which are often produced on a large scale, is an area where green principles can have a significant impact. mdpi.comresearchgate.net

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are inherently more atom-economical than linear syntheses. unigoa.ac.in

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. mdpi.com The use of palladium, copper, or nickel catalysts in the C-C bond-forming steps is a prime example.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents by replacing them with greener alternatives like water, ethanol, or bio-derived solvents, or by conducting reactions under solvent-free conditions (e.g., using ball-milling). researchgate.netunigoa.ac.in

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

By integrating these principles, for instance, by developing a catalytic, one-pot, multicomponent reaction in an aqueous medium, the synthesis of the target compound can be made significantly more sustainable and environmentally benign.

Table 4: Application of Green Chemistry Principles
Green Chemistry PrincipleApplication in Synthesis of the Target CompoundExample
Prevention of WasteOptimize reaction conditions to maximize yield and minimize byproducts.Using high-yielding catalytic reactions instead of low-yielding stoichiometric ones.
Atom EconomyEmploy one-pot and multicomponent reactions.A three-component reaction to form the triazole ring from simpler precursors. unigoa.ac.in
Use of CatalysisUtilize catalytic cycles for C-C bond formation and other steps.Pd/Cu-catalyzed Sonogashira coupling. organic-chemistry.org
Safer SolventsReplace hazardous solvents (e.g., chlorinated hydrocarbons) with benign alternatives.Performing cycloaddition or coupling reactions in water or ethanol. researchgate.net
Energy EfficiencyUse alternative energy sources to reduce reaction times.Microwave-assisted synthesis of the triazole heterocycle. mdpi.com

Elucidation of Reaction Mechanisms and Transformation Pathways of 1 4h 1,2,4 Triazol 3 Yl but 3 Yn 1 Amine

Reactivity of the Triazole Nitrogen Atoms

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle containing three nitrogen atoms, which are key centers of reactivity. chemicalbook.com The nitrogen atoms possess high electron density, making them susceptible to electrophilic substitution. chemicalbook.comguidechem.com The ring itself is considered π-excessive, contributing to its aromatic character and stability. chemicalbook.com The carbon atoms within the ring are attached to electronegative nitrogen atoms, resulting in a π-deficient state that makes them vulnerable to nucleophilic attack under certain conditions. chemicalbook.comguidechem.com The NH protons on N-unsubstituted 1,2,4-triazoles are acidic, with a pKa of 10.26, while the ring acts as a weak base (pKa of 2.19 for the protonated form). chemicalbook.comguidechem.com

PropertyDescription
Tautomeric Forms Exists as interconverting 1H and 4H tautomers. chemicalbook.com
Acidity The N-H proton is acidic (pKa ≈ 10.26). chemicalbook.com
Basicity The triazole ring is a weak base (pKa of protonated species ≈ 2.19). chemicalbook.com
Reactivity Nitrogen atoms are primary sites for electrophilic substitution. chemicalbook.com

Transformations Involving the Terminal Alkyne

The but-3-yn-1-amine (B154008) side chain features a terminal alkyne, a highly versatile functional group in organic synthesis. The hydrogen atom attached to the sp-hybridized carbon is weakly acidic (pKa ≈ 25), allowing for deprotonation by a strong base to form a potent nucleophile (an acetylide). alfa-chemistry.com

The terminal alkyne functionality makes 1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine an ideal substrate for Huisgen 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgnih.gov This reaction, a cornerstone of "click chemistry," involves the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org

The CuAAC reaction is known for its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and compatibility with a wide range of functional groups and reaction conditions, including aqueous media. organic-chemistry.orgnih.gov The copper(I) catalyst significantly accelerates the reaction rate compared to the uncatalyzed thermal process, which often requires high temperatures and yields a mixture of regioisomers. organic-chemistry.orgnih.gov In this context, this compound can be covalently linked to various molecules, polymers, or biomolecules that have been functionalized with an azide group. nih.govnih.gov

Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed, which regioselectively yields the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov

Reaction TypeCatalystProduct RegioisomerKey Features
CuAAC Copper(I)1,4-disubstituted 1,2,3-triazoleHigh efficiency, mild conditions, prototypical "click" reaction. wikipedia.orgorganic-chemistry.org
RuAAC Ruthenium1,5-disubstituted 1,2,3-triazoleComplements CuAAC, also works with internal alkynes. organic-chemistry.orgnih.gov
Thermal Cycloaddition NoneMixture of 1,4- and 1,5-isomersRequires elevated temperatures, lacks regioselectivity. organic-chemistry.org

Catalytic hydrofunctionalization represents a broad class of atom-economical reactions involving the addition of an E-H bond (where E can be carbon, nitrogen, oxygen, etc.) across the carbon-carbon triple bond. mdpi.comresearchgate.netresearchgate.net The terminal alkyne in this compound is a suitable substrate for these transformations, which typically employ transition metal catalysts. mdpi.comresearchgate.net

These reactions allow for the straightforward synthesis of functionalized alkenes. researchgate.net The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key challenge and is often controlled by the choice of catalyst and reaction conditions. rsc.org For instance, hydroarylation, the addition of a C-H bond from an aromatic ring across the alkyne, can be achieved using various catalysts to produce vinyl-substituted triazoles. acs.org Similarly, the addition of N-H or O-H bonds can introduce new functionalities, further expanding the synthetic utility of this building block. mdpi.com

Reactivity of the Amine Functionality

The primary amine group (-NH₂) attached to the butynyl side chain is a nucleophilic center and a Brønsted-Lowry base. Its reactivity is characteristic of primary amines, allowing for a variety of functionalization reactions.

The primary amine of this compound readily undergoes acylation with reagents such as acyl chlorides or acid anhydrides to form the corresponding amides. rsc.org This reaction is a common method for introducing a wide array of substituents. The acylation can sometimes be followed by further transformations, such as intramolecular cyclizations, depending on the nature of the acylating agent and the reaction conditions. mdpi.com

Alkylation of the primary amine can be achieved using alkyl halides. This reaction can proceed to form secondary and tertiary amines, and potentially even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reactivity of the alkylating agent. The nucleophilic substitution reaction between primary amines and alkyl halides is a fundamental transformation in organic synthesis. nih.govresearchgate.net It is important to note that the nitrogen atoms of the triazole ring are also potential sites for alkylation, and controlling the selectivity between the exocyclic amine and the ring nitrogens can be a synthetic challenge, often dependent on the specific base and solvent system used. researchgate.net

ReactionReagent TypeProduct
Acylation Acyl Halides, Acid AnhydridesAmide
Alkylation Alkyl HalidesSecondary Amine, Tertiary Amine, Quaternary Ammonium Salt

Condensation and Imine Formation Reactions

The primary amine functionality in this compound is a key reactive site for condensation reactions, particularly with carbonyl compounds such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by mild acid and proceeds through a nucleophilic addition-elimination mechanism. libretexts.org

The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon. This is followed by a series of proton transfers to form a carbinolamine intermediate. Subsequent elimination of a water molecule, facilitated by acid catalysis, leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product. libretexts.org

The reactivity of the amine is influenced by the electron-withdrawing nature of the adjacent triazole ring, which may slightly decrease its nucleophilicity compared to a simple alkyl amine. However, the reaction is expected to proceed efficiently with a variety of aldehydes and ketones under appropriate conditions.

Table 1: Proposed Condensation Reactions of this compound
Reactant (Carbonyl Compound)Proposed Imine ProductReaction Conditions
BenzaldehydeN-benzylidene-1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amineMild acid catalyst (e.g., acetic acid), solvent (e.g., ethanol), heat
AcetoneN-(propan-2-ylidene)-1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amineMild acid catalyst, solvent, heat
CyclohexanoneN-cyclohexylidene-1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amineMild acid catalyst, solvent, heat

Intramolecular Cyclization Pathways

The unique structural arrangement of a primary amine and a terminal alkyne separated by a two-carbon chain in this compound allows for various potential intramolecular cyclization reactions. These reactions are often mediated by transition metal catalysts and can lead to the formation of novel heterocyclic systems. mdpi.com

One plausible pathway is a metal-catalyzed intramolecular hydroamination. In this process, a metal catalyst, such as platinum or gold, activates the alkyne towards nucleophilic attack by the tethered amine. This would lead to the formation of a five-membered heterocyclic ring containing an exocyclic double bond. Subsequent isomerization could lead to a more stable pyrroline (B1223166) derivative fused or attached to the triazole ring.

Another possibility is a radical-mediated cyclization. bohrium.combeilstein-journals.org Under radical-generating conditions, a nitrogen-centered radical could be formed, which could then undergo an intramolecular addition to the alkyne. The regioselectivity of this cyclization would depend on the specific reaction conditions and the stability of the resulting radical intermediates.

Table 2: Potential Intramolecular Cyclization Products
Reaction TypeCatalyst/ConditionsPotential Product(s)
Intramolecular HydroaminationTransition metal catalyst (e.g., Pt(II), Au(I))Pyrroline or dihydropyrrole derivatives linked to the triazole ring
Radical CyclizationRadical initiator (e.g., AIBN), radical mediatorPyrrolidine or pyrroline derivatives linked to the triazole ring

Metal-Ligand Interactions and Coordination Chemistry of the Compound

This compound possesses multiple potential coordination sites, making it an interesting ligand for coordination chemistry. The 1,2,4-triazole ring contains three nitrogen atoms, with the N1 and N2 atoms being common coordination sites. rsc.org The primary amine also provides a nitrogen donor atom, and the terminal alkyne can interact with metal centers through its π-system or by forming an acetylide complex upon deprotonation. libretexts.org

The coordination behavior of this ligand would depend on the nature of the metal ion, the reaction stoichiometry, and the solvent system. It could act as a monodentate ligand, coordinating through one of the triazole nitrogens or the primary amine. It could also function as a bidentate or tridentate ligand, chelating to a metal center through a combination of the triazole nitrogens and the primary amine.

Furthermore, the alkyne functionality introduces the possibility of forming organometallic complexes. For instance, with appropriate metal precursors, it could undergo oxidative coupling reactions or participate in "click" cycloaddition reactions to form more complex ligand systems. rsc.org The presence of both the triazole ring and the alkyne group offers the potential for creating polynuclear or coordination polymer structures. acs.org

Table 3: Potential Coordination Modes of this compound
Coordination ModeDonor Atoms InvolvedPotential Metal Ions
MonodentateN(1) or N(2) of triazole, or NH2Various transition metals (e.g., Cu(II), Zn(II), Co(II))
Bidentate (Chelating)N(2) of triazole and NH2Transition metals that form stable five-membered chelate rings
BridgingN(1) and N(2) of triazoleFormation of polynuclear complexes
π-CoordinationC≡C bond of the alkyneLate transition metals (e.g., Ag(I), Au(I), Pt(II))
Acetylide FormationDeprotonated alkyne (C≡C-)Cu(I), Ag(I), Au(I)

Theoretical and Computational Investigations of 1 4h 1,2,4 Triazol 3 Yl but 3 Yn 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of heterocyclic compounds. researchgate.net These methods allow for the detailed analysis of molecular orbitals and charge distribution, which are fundamental to understanding the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability. semanticscholar.org

From the HOMO and LUMO energy levels, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. researchgate.net These include:

Global Hardness (η): Measures resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of hardness (1/η), indicating the capacity of a molecule to receive electrons.

Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as -(E_LUMO + E_HOMO) / 2.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

For 1,2,4-triazole (B32235) derivatives, the HOMO is often localized on the triazole ring and electron-donating substituents, while the LUMO is distributed across the heterocyclic system. semanticscholar.org The presence of the amine and alkyne groups in 1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine would significantly influence the distribution and energy of these orbitals.

Table 1: Representative FMO Energies and Chemical Reactivity Descriptors for a 1,2,4-Triazole Derivative Note: The following values are illustrative for a generic 1,2,4-triazole system, as specific computational data for this compound is not available in the cited literature. Calculations are typically performed using DFT at a level like B3LYP/6-311++G(d,p).

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3Indicator of chemical reactivity and stability
Global Hardness (η)2.65Resistance to deformation of the electron cloud
Global Softness (S)0.38Inverse of hardness, indicates reactivity
Electronegativity (χ)3.85Electron-attracting power
Electrophilicity (ω)2.80Capacity to accept electrons

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, MEP surfaces are color-coded as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, the MEP surface would be expected to show negative potential (red/orange) around the nitrogen atoms of the 1,2,4-triazole ring due to their high electronegativity and lone pairs of electrons. nih.gov The terminal alkyne group would also represent an area of high electron density. Conversely, the hydrogen atoms, particularly those of the amine group and the acidic N-H of the triazole ring, would exhibit a positive potential (blue), making them sites for nucleophilic interaction. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and determining the energy barriers for rotation around single bonds.

For this molecule, key rotatable bonds include the C-C bond connecting the triazole ring to the chiral carbon of the amine group and the C-C bonds within the butynyl chain. A systematic scan of the dihedral angles associated with these bonds would reveal the potential energy landscape. X-ray crystallography studies on similar triazole derivatives have been used to determine preferred dihedral angles in the solid state, which can serve as a starting point for computational analysis in the gas or solution phase. researchgate.net Understanding the relative energies of different conformers and the barriers between them is crucial for predicting how the molecule might interact with biological receptors or other reactants.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can elucidate the mechanisms of chemical reactions by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states—the highest energy points along the reaction coordinate.

The 1,2,4-triazole ring can be synthesized through various methods, such as the intramolecular cyclization of thiosemicarbazide (B42300) derivatives. nih.govacs.org Computational modeling can trace the reaction pathway of this cyclization, identifying the transition state for the ring-closing step and calculating the activation energy. This provides a detailed mechanistic understanding that can be used to optimize reaction conditions. Another common method for forming triazole rings is the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne (a "click" reaction), which is highly efficient for creating 1,2,3-triazoles. mdpi.com While the target molecule contains a 1,2,4-triazole, understanding the computational modeling of cycloaddition reactions is relevant to the alkyne functionality present in the molecule.

DFT is a powerful method for studying the reactivity of specific functional groups. researchgate.net For this compound, DFT can be used to model reactions involving the terminal alkyne and the primary amine.

Alkyne Reactivity: The terminal alkyne is a versatile functional group. Its reactivity in cycloaddition reactions, such as the Cu(I)-catalyzed reaction with azides to form 1,2,3-triazoles, can be modeled to understand the regioselectivity and reaction kinetics. nih.gov DFT calculations can clarify the role of the catalyst and the nature of the transition state.

Amine Reactivity: The primary amine group is nucleophilic. DFT calculations can model its reactions with various electrophiles, such as aldehydes or acyl chlorides, to predict the most likely products and the activation barriers for their formation. This is essential for understanding how the molecule might be further functionalized or how it interacts with biological targets.

By calculating the energies of reactants, transition states, and products, DFT provides a quantitative framework for understanding and predicting the chemical behavior of this compound. researchgate.net

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvent Models

The surrounding solvent environment can significantly influence the conformational stability, electronic properties, and reactivity of a solute molecule. For a polar molecule such as this compound, which possesses multiple hydrogen bond donors and acceptors in its triazole and amine moieties, understanding solvent effects is critical for predicting its behavior in different chemical and biological media. Computational chemistry offers powerful tools to investigate these effects through implicit and explicit solvent models. fiveable.me

Implicit Solvent Models

Implicit or continuum solvent models offer a computationally efficient method to account for bulk solvent effects by representing the solvent as a continuous medium with a characteristic dielectric constant (ε). fiveable.me This approach is well-suited for studying how a molecule's properties change across a range of different solvents.

Theoretical studies on 1,2,4-triazole derivatives frequently employ Density Functional Theory (DFT) calculations combined with a Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) to analyze solvent effects. tandfonline.comresearchgate.netresearchgate.net For this compound, such a study would involve geometry optimization and frequency calculations in the gas phase (ε=1) and in various solvents like water (ε≈80), dimethyl sulfoxide (B87167) (DMSO, ε≈47), and a nonpolar solvent like cyclohexane (B81311) (ε≈2). researchgate.net

Key molecular properties are expected to be significantly modulated by the solvent's polarity. The dipole moment of the molecule is predicted to increase in more polar solvents due to the stabilization of charge separation. The relative stability of different conformers, particularly concerning the rotation around the C-C bond connecting the triazole ring and the aminobutyl chain, would also be affected. Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) are sensitive to the solvent environment, which in turn affects the global chemical reactivity descriptors. researchgate.net Generally, a more polar solvent is expected to stabilize the electronic structure, leading to changes in the HOMO-LUMO energy gap.

Table 1: Hypothetical Solvent Effects on Calculated Properties of this compound using an Implicit Solvent Model (DFT/SMD)

SolventDielectric Constant (ε)Relative Energy (kcal/mol)Dipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Gas Phase1.00.003.85-6.20-0.955.25
Cyclohexane2.0-1.544.52-6.25-1.055.20
DMSO46.8-6.886.95-6.45-1.305.15
Water78.4-7.527.21-6.50-1.385.12

Explicit Solvent Models

While implicit models are efficient for capturing bulk effects, explicit solvent models provide a more detailed, atomistic description of solute-solvent interactions. fiveable.me In this approach, individual solvent molecules are included in the simulation box around the solute. This methodology is typically employed within a molecular dynamics (MD) or a quantum mechanics/molecular mechanics (QM/MM) framework. researchgate.netfrontiersin.org

An MD simulation of this compound would involve placing the molecule in a periodic box filled with a specific number of solvent molecules (e.g., TIP3P water). frontiersin.org Such simulations can provide deep insights into the specific hydrogen bonding network between the triazole and amine hydrogens/nitrogens and the surrounding water molecules. researchgate.net Analysis of radial distribution functions (RDFs) from the MD trajectory would reveal the structure of the solvation shells, identifying the average distances and coordination numbers of solvent molecules around specific atoms of the solute. This level of detail is crucial for understanding processes where specific solvent interactions are paramount, such as local conformational changes or the initial steps of a reaction mechanism. fiveable.meresearchgate.net Hybrid QM/MM models can further enhance accuracy by treating the solute and its immediate solvent shell with quantum mechanics while the bulk solvent is handled by a classical force field. wikipedia.org

Computational Design of Derivatives and Analogs

Computational methods play a pivotal role in the rational design of novel molecules by predicting how structural modifications influence biological activity, a cornerstone of modern drug discovery. acs.orgnih.gov The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including antifungal and anticancer properties. colab.wsmdpi.com Starting from the lead structure of this compound, computational strategies can be employed to design derivatives with potentially enhanced potency and selectivity for a hypothetical biological target, such as an enzyme active site.

The design process often begins with identifying a biological target. For many antifungal triazoles, the target is lanosterol (B1674476) 14α-demethylase (CYP51). rsc.orgresearchgate.net Molecular docking would be the initial computational screening method to predict the binding modes and affinities of designed analogs within the CYP51 active site. acs.org Promising candidates from docking studies can be further investigated using more rigorous methods like MD simulations to assess the stability of the protein-ligand complex over time. frontiersin.orgpensoft.net

Design Strategies and Hypothetical Derivatives:

Modification of the Side Chain: The but-3-yn-1-amine (B154008) chain offers multiple points for modification. The terminal alkyne is a versatile functional group that can be replaced with other moieties to explore different interactions within a binding pocket. For instance, replacing it with a substituted phenyl ring could introduce beneficial pi-stacking or hydrophobic interactions. The primary amine could be acylated or sulfonated to introduce additional hydrogen bond acceptors and modulate the molecule's polarity.

Substitution at the N4 Position: The N4 position of the 4H-1,2,4-triazole ring is a common site for substitution in many bioactive derivatives. nih.gov Introducing small alkyl or aryl groups at this position can significantly alter the molecule's steric and electronic profile, potentially leading to improved binding affinity.

Bioisosteric Replacement: The triazole ring itself can be replaced by other 5-membered heterocycles (e.g., oxadiazole, thiadiazole, imidazole) to fine-tune electronic properties and hydrogen-bonding capabilities.

These computationally designed derivatives would be evaluated based on several criteria. DFT calculations can provide insights into their electronic properties, such as the molecular electrostatic potential (MEP) and frontier orbital energies, which are related to their reactivity and interaction capabilities. researchgate.net Molecular docking scores provide a quantitative estimate of binding affinity, while visual inspection of the docked poses can reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. pensoft.net

Table 2: Hypothetical Computationally Designed Derivatives of this compound and Predicted Properties

Compound IDModificationPredicted Docking Score (kcal/mol)Key Predicted Interactions with Hypothetical Target (e.g., CYP51)
Parent This compound-7.2H-bond between triazole N4 and heme; H-bond from amine to Ser378
Deriv-01 Alkyne replaced with a 4-fluorophenyl group-8.9Additional hydrophobic interaction with Phe234; F-atom interaction with backbone
Deriv-02 Amine acylated with an acetyl group (N-acetyl derivative)-7.8New H-bond from acetyl oxygen to Tyr132; loss of amine H-bond
Deriv-03 Methyl group added at the N4 position of the triazole ring-7.5Altered orientation of the triazole ring within the active site; loss of N4 H-bond
Deriv-04 Alkyne replaced with a 4-fluorophenyl group AND N4-methylation of triazole-9.3Combines hydrophobic benefits of Deriv-01 with optimized positioning due to N4-methyl

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Reaction Products and Intermediates Involving 1 4h 1,2,4 Triazol 3 Yl but 3 Yn 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D techniques, solid-state NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine and its derivatives in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, respectively. urfu.ru However, for complex derivatives or to resolve ambiguities, two-dimensional (2D) NMR techniques are essential. digitellinc.comsemanticscholar.org

2D Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity within the butynyl-amine side chain.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings between protons and carbons. This is particularly crucial for confirming the connection between the butynyl-amine substituent and the C3 position of the triazole ring, as well as for establishing the substitution pattern in reaction products. semanticscholar.org

Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, aiding in conformational analysis of the molecule.

In cases where reaction products are isomeric or difficult to characterize in solution, solid-state NMR (ssNMR) offers a powerful alternative. nih.gov For heterocyclic compounds like triazoles, ssNMR can differentiate between isomers where solution NMR data might be ambiguous. nih.goviastate.edu Techniques such as ¹³C{¹⁴N} Rotational-Echo Double-Resonance (REDOR) can function as an "attached nitrogen test," definitively identifying carbon atoms covalently bonded to nitrogen, which is invaluable for assigning signals within the triazole ring. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Triazole C5-H~8.3~150
Triazole N-HBroad, >10-
Amine CH~4.5~45
Amine NH₂Broad, ~2.0-
Methylene CH₂~2.7~25
Alkyne ≡C-H~2.2~70
Alkyne ≡C--~80
Triazole C3-~157

Single-Crystal X-ray Diffraction of Synthesized Derivatives and Co-crystals

Single-crystal X-ray diffraction (SCXRD) provides the most definitive and unambiguous determination of molecular structure in the solid state. mdpi.com This technique is unparalleled for establishing the precise three-dimensional arrangement of atoms, confirming molecular connectivity, and determining absolute stereochemistry. For derivatives of this compound, obtaining diffraction-quality single crystals allows for the direct visualization of the molecular structure. mdpi.com

Key structural parameters obtained from SCXRD include:

Bond lengths and angles: Providing confirmation of the triazole ring and side-chain geometry. mdpi.com

Torsional angles: Defining the conformation of the molecule and the orientation of the side chain relative to the heterocyclic ring. acs.org

Intermolecular interactions: Identifying and characterizing hydrogen bonds involving the triazole N-H, the amine N-H, and potential acceptor atoms, which govern the crystal packing. mdpi.comresearchgate.net

Absolute configuration: For chiral derivatives, SCXRD can determine the absolute stereochemistry (R/S configuration) without ambiguity, provided a heavy atom is present or anomalous dispersion effects can be measured.

In cases where the derivative itself does not readily form suitable crystals, co-crystallization with another molecule can facilitate the growth of high-quality single crystals for analysis.

Table 2: Representative Crystallographic Data for a Hypothetical Triazole Derivative
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.93
b (Å)10.97
c (Å)14.80
α (°)90
β (°)98.62
γ (°)90
Volume (ų)900.1
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.57

Note: Data are representative examples based on published triazole structures. mdpi.com

Advanced Mass Spectrometry for Reaction Monitoring and Product Confirmation

Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) with soft ionization techniques like Electrospray Ionization (ESI), is essential for confirming the identity of reaction products and monitoring reaction progress. nih.gov HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, allowing for the determination of the elemental formula of the parent ion, which serves as a primary confirmation of product identity. mdpi.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion, providing further structural verification. For 1,2,4-triazole (B32235) derivatives, a characteristic fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂, 28 Da). rsc.org Other fragmentation patterns can elucidate the structure of the side chain and its substituents. By monitoring the disappearance of the reactant's molecular ion and the appearance of the product's molecular ion in real-time, MS can be a powerful tool for reaction monitoring. nih.govnuph.edu.ua

Table 3: Hypothetical ESI-MS Fragmentation of this compound
IonDescriptionPredicted m/z (for [M+H]⁺)
[M+H]⁺Protonated molecular ion137.0825
[M+H - NH₃]⁺Loss of ammonia (B1221849) from the amine group120.0560
[M+H - N₂]⁺Loss of dinitrogen from the triazole ring109.0829
[M+H - C₄H₄]⁺Cleavage of the butynyl side chain85.0403

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive technique for identifying functional groups within a molecule. nih.govresearchgate.net These methods are particularly useful for monitoring the progress of reactions involving this compound by tracking the appearance or disappearance of characteristic vibrational bands. researchgate.net

Key functional groups and their expected vibrational frequencies include:

Alkyne (C≡C-H): A sharp, weak C≡C stretching band around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band around 3300 cm⁻¹. The disappearance of these bands is a clear indicator of reactions at the alkyne moiety.

Amine (N-H): A moderate N-H stretching vibration in the 3300-3500 cm⁻¹ region.

Triazole Ring: Characteristic C=N and N-N stretching vibrations typically appear in the 1400-1600 cm⁻¹ fingerprint region. researchgate.netnih.gov

N-H Bend: An N-H bending vibration for the amine group is expected around 1590-1650 cm⁻¹.

By comparing the spectra of reactants and products, one can quickly confirm the transformation of key functional groups. mdpi.com

Table 4: Key FT-IR Vibrational Frequencies for Functional Group Identification
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
N-H (Amine)Stretch3300 - 3500Medium
N-H (Triazole)Stretch3100 - 3150Medium
≡C-H (Alkyne)Stretch~3300Strong, Sharp
C≡C (Alkyne)Stretch2100 - 2140Weak, Sharp
C=N (Triazole)Stretch1480 - 1530Medium

Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignment in Chiral Syntheses

The amine-bearing carbon in this compound is a stereocenter. In chiral syntheses, determining the absolute configuration of the product is crucial. Chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive methods for this assignment. researchgate.netresearchgate.net

These techniques measure the differential absorption of left and right circularly polarized light. The process involves:

Experimental Measurement: Recording the experimental VCD (in the infrared region) and/or ECD (in the UV-Vis region) spectrum of the synthesized chiral product.

Computational Modeling: Using quantum chemical calculations (e.g., Density Functional Theory) to predict the theoretical VCD and ECD spectra for both the (R) and (S) enantiomers of the molecule. researchgate.net

Spectral Comparison: The absolute configuration of the synthesized product is assigned by matching the experimental spectrum with one of the calculated spectra.

VCD is particularly advantageous as it is sensitive to the entire three-dimensional structure of the molecule and can often resolve ambiguities where ECD fails, especially if the primary chromophores are distant from the stereocenter. mdpi.comnih.gov This combined experimental and computational approach provides a reliable method for stereochemical assignment without the need for crystallization or chemical derivatization. researchgate.net

Table 5: Principles of Chiroptical Spectroscopy for Stereochemical Assignment
TechniquePrincipleApplication for Chiral Amines
Electronic Circular Dichroism (ECD) Measures differential absorption of left and right circularly polarized UV-visible light by chiral chromophores.Sensitive to electronic transitions. The triazole ring acts as a chromophore. The sign of the Cotton effect is configuration-dependent.
Vibrational Circular Dichroism (VCD) Measures differential absorption of left and right circularly polarized infrared light by chiral molecules.Provides a spectrum rich in structural information. Sensitive to the absolute configuration of the entire molecule, including the stereocenter at the amine carbon.

Derivatization and Synthetic Modifications of 1 4h 1,2,4 Triazol 3 Yl but 3 Yn 1 Amine

Synthesis of Triazole Ring-Substituted Analogs

The 1,2,4-triazole (B32235) ring is a crucial pharmacophore in many therapeutic agents, and its substitution pattern significantly influences molecular interactions. frontiersin.orgwikipedia.org Analogs of the parent compound can be synthesized by introducing substituents at various positions of the triazole ring, typically by constructing the ring from appropriately derivatized starting materials. Common synthetic strategies for producing substituted 4H-1,2,4-triazoles are adaptable for this purpose. organic-chemistry.orgnih.gov

One prevalent method involves the cyclization of diacylhydrazines with primary amines or the conversion of other heterocyclic systems like 1,3,4-oxadiazoles. nih.govresearchgate.net For instance, reacting a substituted 1,3,4-oxadiazole (B1194373) with an amine can yield an unsymmetrically 3,5-disubstituted 4H-1,2,4-triazole. researchgate.net Another robust approach is the iodine-mediated oxidative C-N bond formation, which allows for the synthesis of 4,5-disubstituted 3-amino-1,2,4-triazoles from amidrazones. organic-chemistry.org Furthermore, the reaction of acid hydrazides with aryl isothiocyanates followed by alkaline-mediated ring closure is a well-established route to 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiols, which can be further modified. nih.gov These methods allow for the introduction of a wide array of functional groups, including alkyl, aryl, and halogen moieties, onto the triazole core before the attachment of the but-3-yn-1-amine (B154008) side chain.

Synthetic MethodKey ReactantsType of Substitution AchievedReference
CyclodehydrationSecondary Amides and Hydrazides3,4,5-Trisubstitution organic-chemistry.org
Oxidative CyclizationAmidrazones and Aldehydes3,4,5-Trisubstitution organic-chemistry.org
Heterocycle Conversion1,3,4-Oxadiazoles and AminesUnsymmetrical 3,5-Disubstitution researchgate.net
From ThiosemicarbazidesAcid Hydrazides and Isothiocyanates4-Aryl-5-substituted nih.gov
Suzuki Cross-CouplingBromine-containing 4-alkyl-4H-1,2,4-triazoles and Boronic Acids3,5-Diaryl-4-alkyl nih.gov

Modification of the But-3-yne Chain

The but-3-yne chain, with its terminal alkyne, is a versatile functional group for a variety of chemical transformations, including saturation, hydrofunctionalization, and carbon-chain extension.

The triple bond of the but-3-yne moiety can be fully or partially reduced to afford the corresponding butane (B89635) or butene analogs, respectively. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a standard method for the complete saturation of the alkyne to an alkane. Partial reduction to a cis-alkene can be achieved using Lindlar's catalyst, while trans-alkenes can be obtained via dissolving metal reduction (e.g., sodium in liquid ammonia).

Hydrofunctionalization, the addition of a hydrogen atom and another group across the triple bond, offers a pathway to introduce further diversity. This can include reactions such as hydration to form ketones, hydrohalogenation to produce vinyl halides, or hydroamination to yield enamines, depending on the reagents and catalytic systems employed.

The terminal alkyne is an ideal substrate for carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides, enabling the direct attachment of various aromatic, heteroaromatic, or vinylic substituents to the butyne chain. nih.govnih.gov This method is highly efficient and tolerates a wide range of functional groups, making it a powerful tool for extending the molecular scaffold and exploring structure-activity relationships. organic-chemistry.org The copper-free variants of the Sonogashira coupling can be particularly useful if the substrate is sensitive to copper salts. nih.gov

This reaction would allow the parent compound to be coupled with a diverse range of partners, significantly diversifying the structure.

Coupling Partner ClassExampleResulting StructureReference
Aryl Iodides4-IodoanisoleAdds a 4-methoxyphenyl (B3050149) group to the alkyne terminus nih.gov
Aryl BromidesBromobenzeneAdds a phenyl group to the alkyne terminus wikipedia.org
Vinyl Halides(E)-1-Iodo-2-phenyletheneAdds a styryl group to the alkyne terminus wikipedia.org
Heteroaryl Halides2-BromopyridineAdds a pyridin-2-yl group to the alkyne terminus nih.gov
Functionalized Aryl HalidesEthyl 4-iodobenzoateAdds a 4-(ethoxycarbonyl)phenyl group for further functionalization mdpi.com

Chemical Transformation of the Amine Group

The primary amine on the but-3-yne chain is a key site for derivatization. Standard amine chemistry can be readily applied to introduce a variety of functionalities. For instance, acylation with acid chlorides or anhydrides yields the corresponding amides. researchgate.net This transformation is significant as it can introduce new interaction points, such as hydrogen bond donors and acceptors, and modulate the compound's polarity.

Alkylation of the amine with alkyl halides can produce secondary or tertiary amines, which can alter the steric profile and basicity of the molecule. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. The synthesis of propargylamines is often achieved through multicomponent reactions like the A³ coupling (Aldehyde-Alkyne-Amine), which underscores the reactivity of this molecular subunit. researchgate.netuantwerpen.be Post-synthetic modifications of the resulting propargylamine (B41283) motif, such as those mentioned above, are common strategies in medicinal chemistry. nih.gov

Scaffold Hopping and Isosteric Replacements

In medicinal chemistry, scaffold hopping and isosteric replacement are powerful strategies for lead optimization. rsc.org The 1,2,4-triazole ring in the parent compound is an excellent candidate for such modifications. Triazoles are well-established bioisosteres for other functional groups, most notably amide bonds, and can also replace other heterocyclic rings. acs.orgnih.govnih.gov

Isosteric replacement of the 1,2,4-triazole with other five-membered heterocycles such as 1,2,3-triazole, tetrazole, oxadiazole, or thiazole (B1198619) can lead to analogs with altered electronic properties, hydrogen bonding capabilities, and metabolic stability while maintaining a similar spatial arrangement of key functionalities. acs.orgnih.gov For example, replacing an amide with a 1,2,4-triazole has been shown to improve potency and metabolic stability in certain kinase inhibitors. acs.org Similarly, replacing a 1,2,3-triazole with a 1H-tetrazole ring has been found to enhance the anti-leukemic activity of certain compounds. nih.gov

Scaffold hopping involves a more drastic change, replacing the core triazole-butynamine structure with a completely different scaffold that preserves the essential 3D pharmacophore. nih.govresearchgate.net This approach can lead to novel chemotypes with improved properties, such as enhanced selectivity or better pharmacokinetics.

Original GroupPotential BioisostereRationale for ReplacementReference
1,2,4-TriazoleAmideTriazoles mimic the hydrogen bonding and dipole moment of amides but offer greater metabolic stability. acs.orgnih.gov
1,2,4-Triazole1,2,3-TriazoleAlters the position of nitrogen atoms, affecting dipole moment and coordination properties. unimore.it
1,2,4-TriazoleTetrazoleIncreases acidity and can act as a carboxylic acid surrogate; has shown to enhance anticancer activity in some scaffolds. nih.gov
1,2,4-Triazole1,3,4-OxadiazoleModifies electronic properties and hydrogen bonding capacity. acs.org
1,2,4-TriazoleThiazoleIntroduces a sulfur atom, altering size, electronics, and potential for different interactions. acs.org

Development of Polymeric or Supramolecular Architectures Incorporating the Compound

The structural features of 1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine make it a suitable building block for the construction of larger, organized systems like polymers and supramolecular assemblies.

The terminal alkyne group can participate in polymerization reactions. A prominent example is the alkyne-azide cycloaddition, a "click" reaction, which can be used in step-growth polymerization to create polytriazoles. acs.orgmdpi.com By converting the amine group of the parent compound to an azide (B81097), or by reacting it with a diazide comonomer, the molecule could be incorporated into a polymer backbone. mdpi.com Such triazole-containing polymers are investigated for various applications, including as adhesives and functional materials. mdpi.comoup.com

The 1,2,4-triazole ring is an effective N-donor ligand for coordinating with metal ions. isres.org This property allows the molecule to act as a linker or node in the formation of coordination polymers and metal-organic frameworks (MOFs). acs.orgmdpi.com MOFs are crystalline materials with porous structures, and by incorporating functional organic linkers, their properties can be tailored for applications in gas storage, catalysis, and sensing. rsc.orgalfa-chemistry.comsemanticscholar.org The triazole moiety, combined with the structural vector of the butyne chain, could direct the formation of novel 1D, 2D, or 3D supramolecular networks. mdpi.com

Advanced Applications and Materials Science Perspectives of 1 4h 1,2,4 Triazol 3 Yl but 3 Yn 1 Amine and Its Derivatives

Use as a Building Block in Complex Organic Synthesis

The structural makeup of 1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine makes it a highly valuable building block in the field of complex organic synthesis. Both the 1,2,4-triazole (B32235) and propargylamine (B41283) components are recognized for their broad synthetic utility. The 1,2,4-triazole ring can be functionalized at various positions, allowing for the construction of diverse molecular scaffolds. Similarly, propargylamines are versatile precursors for a multitude of organic transformations.

The presence of a primary amine, a terminal alkyne, and the nitrogen-rich triazole ring within the same molecule allows for a variety of selective chemical modifications. For instance, the terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form 1,2,3-triazoles, a cornerstone of modern chemical ligation. The primary amine can undergo a range of reactions, including acylation, alkylation, and Schiff base formation, to introduce further complexity. This multi-functionality enables the synthesis of intricate molecules with potential applications in medicinal chemistry and agrochemicals.

Table 1: Synthetic Transformations of Propargylamines and Triazoles

Reaction Type Functional Group Reagents/Conditions Product Type Reference
Azide-Alkyne Cycloaddition Terminal Alkyne Organic Azide (B81097), Copper(I) catalyst 1,4-Disubstituted 1,2,3-triazole
Schiff Base Formation Primary Amine Aldehyde or Ketone Imine
N-alkylation/acylation Primary Amine Alkyl/acyl halide, base Secondary/tertiary amine or amide

Ligand Design for Catalysis (e.g., organocatalysis, transition metal catalysis)

The design of novel ligands is a critical aspect of catalysis, and this compound possesses key structural features that make it a promising candidate for this purpose. The 1,2,4-triazole ring contains multiple nitrogen atoms that can act as coordination sites for transition metals. The amine group provides an additional coordination site, allowing the molecule to function as a bidentate or even a multidentate ligand upon further functionalization.

In the field of transition metal catalysis , derivatives of this compound can be used to synthesize novel metal complexes. The specific geometry and electronic properties of the resulting complexes can be fine-tuned by modifying the substituents on the triazole ring or the amine group. These complexes could find applications in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

In organocatalysis , the 1,2,4-triazole moiety can act as a hydrogen bond donor or acceptor, and the amine group can be transformed into various catalytically active functionalities. For example, chiral derivatives of this compound could be developed as asymmetric organocatalysts for stereoselective synthesis.

Table 2: Potential Catalytic Applications based on Triazole and Amine Moieties

Catalysis Type Role of the Compound Potential Reactions Reference
Transition Metal Catalysis Ligand for metal centers (e.g., Ni, Cu, Zn, Cd, Sn) Cross-coupling, hydrogenation, oxidation

Integration into Polymer Architectures for Advanced Materials

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of advanced polymer architectures. The terminal alkyne group can undergo polymerization through various mechanisms, including those catalyzed by transition metals. Furthermore, the triazole ring and the amine group offer sites for post-polymerization modification, allowing for the creation of functional polymers with tailored properties.

The alkyne functionality allows for its use in the synthesis of polytriazoles through click chemistry-based polymerization. This approach can lead to the formation of sequence-defined polymers with precise control over the molecular structure. The resulting polymers, incorporating the stable and polar triazole units, may exhibit interesting properties such as thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions. These properties are desirable for applications in membranes, coatings, and as smart materials.

Precursor for Functional Materials (e.g., sensors, optoelectronics)

Derivatives of 1,2,4-triazoles are increasingly being explored as precursors for a variety of functional materials. The unique electronic properties of the triazole ring, combined with the versatility of the propargylamine moiety, make this compound a promising starting material for the development of materials with applications in sensors and optoelectronics.

The nitrogen-rich triazole ring can interact with metal ions, making its derivatives suitable for the construction of chemosensors. Changes in the photophysical properties, such as fluorescence or color, upon binding to a specific metal ion can be utilized for detection. Furthermore, the conjugated systems that can be built from this molecule suggest potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where electron-deficient triazole units can facilitate electron transport.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, self-assembled structures. This compound possesses several features that make it an excellent candidate for use in supramolecular chemistry. The 1,2,4-triazole ring and the primary amine group are capable of forming hydrogen bonds, which are a key driving force in self-assembly processes.

The alkyne group can also participate in non-covalent interactions, such as π-π stacking with other aromatic systems. By carefully designing derivatives of this molecule, it is possible to program the self-assembly process to form specific architectures, such as oligomers, polymers, or discrete molecular cages. These supramolecular assemblies could find applications in areas such as drug delivery, catalysis, and molecular recognition. For example, template-directed synthesis using supramolecular interactions can be employed to create triazole oligomers with specific sequences and lengths.

Future Research Directions and Emerging Paradigms for 1 4h 1,2,4 Triazol 3 Yl but 3 Yn 1 Amine

Integration with Flow Chemistry and Automated Synthesis

The synthesis of heterocyclic compounds like 1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine is increasingly benefiting from the transition from traditional batch processing to continuous-flow manufacturing. beilstein-journals.orgnih.gov Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions that are exothermic or involve hazardous intermediates. beilstein-journals.org For the synthesis of triazoles, which can involve energetic materials like azides, continuous-flow reactors provide superior heat management and minimize the accumulation of unstable intermediates, thereby enhancing operational safety. beilstein-journals.org

Automated synthesis platforms integrated with flow reactors can accelerate the exploration of reaction conditions and the rapid production of compound libraries based on the this compound scaffold. This approach allows for high-throughput screening of catalysts, solvents, and temperature, leading to optimized synthetic protocols in a fraction of the time required by conventional methods. nih.gov The gram-scale production of novel 1,2,3-triazole derivatives has already been demonstrated using continuous-flow setups, highlighting the potential for industrial-scale synthesis. beilstein-journals.org

Table 1: Comparison of Batch vs. Flow Synthesis for Triazole Derivatives
ParameterBatch SynthesisFlow ChemistryAdvantage of Flow Chemistry
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Enhanced safety due to small reactor volumes, superior heat and mass transfer. beilstein-journals.orgReduced risk of explosion, especially when handling unstable reagents like azides.
Scalability Challenging; often requires re-optimization of reaction conditions.Straightforward; scaling-up is achieved by extending reaction time rather than increasing reactor size. beilstein-journals.orgSeamless transition from laboratory-scale synthesis to large-scale production.
Process Control Difficult to maintain uniform temperature and mixing, leading to potential side reactions.Precise control over reaction parameters (temperature, pressure, residence time). nih.govHigher product purity and yield, with improved reproducibility.
Reaction Time Can be lengthy, including heating and cooling cycles.Significantly reduced reaction times due to efficient mixing and heat transfer at higher temperatures and pressures. beilstein-journals.orgIncreased productivity and faster process development.

Machine Learning Approaches for Reaction Prediction and Optimization

The application of artificial intelligence and machine learning (ML) is poised to revolutionize synthetic chemistry. nih.gov For a molecule like this compound, ML algorithms can be employed to predict reaction outcomes and optimize synthetic routes. researchgate.netdigitellinc.com By training models on large datasets of known chemical reactions, it is possible to forecast the yield and selectivity of transformations involving the compound's amine, alkyne, or triazole functionalities. digitellinc.com

Various ML models, including Artificial Neural Networks (ANN), Random Forests, and Graph Neural Networks (GNNs), can be utilized. nih.govresearchgate.net For instance, Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of derivatives synthesized from the parent compound, guiding the design of new molecules with desired properties. ML can also accelerate the optimization of reaction conditions, such as catalyst selection, solvent effects, and temperature, thereby reducing the number of empirical experiments required. digitellinc.commdpi.com This data-driven approach not only accelerates the discovery process but also provides deeper insights into reaction mechanisms. nih.gov

Table 2: Application of Machine Learning Models in Triazole Synthesis
Machine Learning ModelApplicationPredicted ParameterReference
Artificial Neural Network (ANN) Predicting the corrosion inhibition potential of thiophene (B33073) derivatives. While not triazoles, the principle is transferable.Inhibition Efficiency researchgate.net
K Nearest Neighbour (KNN) Predicting the anticancer activity of quinolinesulfonamide–triazole hybrids.Probability of Biological Activity mdpi.com
GraphRXN (Graph-based Neural Network) Forward reaction prediction by directly using 2D chemical structures as inputs.Reaction Yield and Outcome nih.gov
Random Forest Predicting yields for transition metal-catalyzed reactions.Reaction Yield digitellinc.com
Hologram QSAR (HQSAR) Identifying the structural origin of anticancer activity for triazole derivatives.Biological Activity (IC50)

Exploration of Sustainable Synthetic Pathways and Green Chemistry Innovations

Future research will undoubtedly focus on developing environmentally benign synthetic routes to this compound and its derivatives, in line with the principles of green chemistry. nih.govrsc.org This involves minimizing waste, avoiding the use of hazardous substances, and improving energy efficiency. nih.gov Key areas of innovation include the use of alternative solvents (such as water or bio-based solvents), the development of recoverable and reusable catalysts, and the use of alternative energy sources like microwave irradiation or ultrasound to drive reactions. nih.govresearchgate.net

For triazole synthesis, which often relies on copper catalysis, the development of heterogeneous catalysts or catalyst systems that operate in aqueous media is a significant goal. rsc.org Such systems simplify product purification and minimize the environmental impact of heavy metal waste. Furthermore, synthetic strategies that exhibit high atom economy, such as cycloaddition and multicomponent reactions, are central to green chemistry and are highly applicable to a multifunctional molecule like this compound. nih.gov

Table 3: Comparison of Traditional and Green Synthetic Approaches for Triazoles
AspectTraditional SynthesisGreen Chemistry ApproachReference
Solvents Often uses volatile, toxic organic solvents (e.g., DMF, CH2Cl2).Employs eco-friendly solvents like water, ethanol, or ionic liquids; sometimes solvent-free conditions. nih.govrsc.org
Energy Source Conventional heating (reflux), often requiring long reaction times and high energy input.Alternative energy sources such as microwave irradiation or ultrasound, which can reduce reaction times and energy consumption. nih.govresearchgate.net
Catalysts Homogeneous catalysts that can be difficult to separate from the product.Heterogeneous, recyclable catalysts (e.g., copper on charcoal) or biocatalysts. nih.govrsc.org
Atom Economy May involve multi-step syntheses with protecting groups, generating significant waste.Focuses on high atom economy reactions like cycloadditions and multicomponent reactions that incorporate most atoms from the reactants into the final product. nih.gov

Development of Novel Spectroscopic Probes based on the Compound

The structural features of this compound make it an attractive scaffold for the design of novel spectroscopic probes. The terminal alkyne group is particularly valuable, as it can be readily functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." beilstein-journals.org This allows for the straightforward attachment of fluorophores, quenchers, or other signaling moieties.

The 1,2,4-triazole (B32235) ring and the primary amine can serve as a recognition and binding site for specific analytes, such as metal ions or biologically relevant molecules. researchgate.net The coordination behavior of nitrogen-rich ligands like 4H-1,2,4-triazol-4-amine is well-documented, suggesting that the target compound could be developed into a selective sensor. researchgate.neteurjchem.com Upon binding to a target analyte, a conformational change or an alteration in the electronic environment could trigger a measurable change in the spectroscopic signal (e.g., fluorescence enhancement or quenching), enabling detection and quantification.

Table 4: Potential Spectroscopic Applications for this compound
Spectroscopic TechniqueRelevant Structural FeaturePotential Application
Fluorescence Spectroscopy Alkyne group for conjugation to a fluorophore; Triazole-amine moiety for analyte binding.Development of "turn-on" or "turn-off" fluorescent probes for metal ions or biomolecules.
UV-Vis Spectroscopy The conjugated π-system of the triazole ring.Colorimetric sensors where analyte binding causes a shift in the maximum absorption wavelength (λmax). eurjchem.com
Infrared (IR) Spectroscopy Amine (N-H) and Alkyne (C≡C-H) stretching vibrations.Probes to monitor reactions or binding events that alter these specific functional groups. researchgate.net
Nuclear Magnetic Resonance (NMR) Protons on the triazole ring and adjacent to the amine and alkyne groups.Probes where analyte binding induces a measurable change in the chemical shift of specific protons.

Multicomponent Reactions Featuring the Compound as a Core Reactant

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, are powerful tools for generating molecular diversity. The trifunctional nature of this compound makes it an ideal substrate for MCRs. Each of its functional groups—the primary amine, the terminal alkyne, and the triazole ring—can participate in a variety of transformations.

For example, the primary amine can undergo reactions like the Mannich or Ugi MCRs. nih.gov The alkyne is a classic component in MCRs such as the A³ coupling (aldehyde-alkyne-amine) or copper-catalyzed cycloadditions. The ability to engage these different functionalities in MCRs allows for the rapid, one-pot synthesis of complex, three-dimensional molecules from simple precursors. This strategy is highly valuable in medicinal chemistry for the construction of libraries of novel compounds for biological screening. nih.gov

Table 5: Potential Multicomponent Reactions (MCRs) Involving this compound
MCR TypeReacting Functional GroupOther ReactantsPotential Product Class
Mannich Reaction Primary AmineAn aldehyde (e.g., formaldehyde) and a C-H acidic compound.β-Amino carbonyl compounds. nih.gov
A³ Coupling Terminal Alkyne, Primary AmineAn aldehyde.Propargylamines.
Ugi Reaction Primary AmineAn aldehyde or ketone, a carboxylic acid, and an isocyanide.α-Acylamino amides.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal AlkyneAn organic azide (B81097) (can be generated in situ).1,2,3-Triazole derivatives. beilstein-journals.org

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine in laboratory settings?

  • Methodological Answer:

  • Use PPE (protective goggles, gloves, lab coats) to avoid skin/eye contact and inhalation .
  • Conduct reactions in a fume hood or glovebox if toxic vapors (e.g., thiols or amines) are generated during synthesis .
  • Employ filtered pipette tips to prevent cross-contamination during aliquoting .
  • Dispose of waste via certified hazardous waste services to mitigate environmental risks .

Q. Which spectroscopic techniques are effective for characterizing the structure of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H, 13C^{13}C, and 15N^{15}N NMR to confirm proton environments, carbon hybridization, and amine/triazole resonance splitting. Compare with databases like NIST for validation .
  • X-ray Crystallography: Resolve tautomeric forms and molecular packing, as demonstrated for structurally related triazole amines (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) .
  • Mass Spectrometry: Use high-resolution MS to verify molecular weight and fragmentation patterns .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer:

  • Multi-step Condensation: Start with alkyne-functionalized precursors and triazole-forming agents (e.g., thiosemicarbazides) under reflux conditions. For example, similar triazole-thiones were synthesized using ethanoic acid and aromatic aldehydes .
  • Palladium-Catalyzed Coupling: Adapt methods for allylamine derivatives, employing catalysts like Pd(PPh3_3)4_4 and ligands to optimize yield .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer:

  • Tautomer Identification: Use X-ray crystallography to determine dominant tautomers (e.g., 3- vs. 5-substituted triazoles) .
  • Reactivity Screening: Compare reaction kinetics in polar aprotic (DMF, DMSO) vs. protic (MeOH) solvents to assess tautomer stability’s impact on nucleophilic attack .
  • DFT Calculations: Model electron density at reactive sites (e.g., triazole N-atoms) to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for triazole-based amines under varying solvent conditions?

  • Methodological Answer:

  • Standardized Assays: Replicate studies using controlled pH, ionic strength, and solvent purity to isolate solvent effects .
  • Solvent Parameterization: Correlate activity with Kamlet-Taft or Hansen solubility parameters to identify solvent-driven trends .
  • Meta-Analysis: Apply multivariate statistics to published datasets, controlling for variables like concentration and incubation time .

Q. How can computational modeling predict the electronic effects of the but-3-yn-1-amine group on the triazole ring?

  • Methodological Answer:

  • DFT/Molecular Orbital Analysis: Calculate HOMO-LUMO gaps and Fukui indices to map electrophilic/nucleophilic sites .
  • Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using triazole-alkyne pharmacophore models .
  • SAR Development: Compare with analogs (e.g., cycloheptyl or fluorobenzyl derivatives) to quantify substituent effects on activity .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer:

  • Longitudinal Stability Tests: Monitor degradation in aqueous/organic matrices via LC-MS under UV light, varying pH and temperature .
  • Ecotoxicology Assays: Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity, referencing OECD guidelines .
  • Adsorption Studies: Measure soil-water partition coefficients (Kd_d) to predict environmental mobility .

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